(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
The compound (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that features a piperidine ring, a thiophene ring, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and ammonia or an amine.
Formation of the Enone Moiety: The enone moiety can be formed through aldol condensation of an appropriate ketone with an aldehyde.
Coupling with Thiophene: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol or tetrahydrofuran).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: The compound can be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemical Research: It can be used to study enzyme interactions and metabolic pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. In pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. The enone moiety could participate in Michael addition reactions with nucleophiles in biological systems, potentially leading to covalent modification of proteins.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, potentially enhancing its interactions with biological targets or its performance in material science applications compared to its phenyl or furan analogs.
Properties
IUPAC Name |
(E)-1-[3-(aminomethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c14-9-11-3-1-7-15(10-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11H,1,3,7,9-10,14H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEBOBLZGWRXHS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.